molecular formula C12H11NO2S B1438017 2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 886370-26-9

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1438017
CAS No.: 886370-26-9
M. Wt: 233.29 g/mol
InChI Key: VQAQHESOPWLQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with cyclooxygenase enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are critical for understanding how this compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a key factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its biological activity. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors, such as NADH and FAD, is also crucial for its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and accumulation . These transport mechanisms are essential for understanding the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQHESOPWLQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.